5-Fluoropicolinimidamide
Description
5-Fluoropicolinimidamide is a fluorinated pyridine derivative with the chemical formula C₆H₆FN₃
Properties
IUPAC Name |
5-fluoropyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQLOIZDVCCXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704283 | |
| Record name | 5-Fluoropyridine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179533-73-3 | |
| Record name | 5-Fluoropyridine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of picolinimidamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of 5-Fluoropicolinimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
5-Fluoropicolinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoropicolinimidamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various therapeutic effects. For example, fluorinated compounds are known to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also contains a fluorine atom.
5-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
Uniqueness
5-Fluoropicolinimidamide is unique due to its specific structure, which combines the properties of fluorinated pyridines and picolinimidamides. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.
Biological Activity
5-Fluoropicolinimidamide (5-FPI) is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom substituted on a picolinamide structure. Its molecular formula is CHFNO, with a molecular weight of approximately 175.59 g/mol. The unique structural features, including a pyridine ring and an amide functional group, contribute to its distinct chemical properties and biological activities.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly in protein-protein interactions (PPIs). The fluorine atom enhances the compound's ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, including:
- MDM2-p53 Pathway : 5-FPI has been identified as an MDM2 antagonist, which promotes the activity of the p53 tumor suppressor protein. This is crucial for regulating cell cycle arrest and apoptosis in response to DNA damage.
- Antiviral Activity : Research indicates that 5-FPI may possess antiviral properties, particularly against viruses such as influenza A and Hepatitis C. Its ability to modulate PPIs may hinder viral replication.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation by targeting key regulatory proteins involved in tumor growth.
- Antiviral Properties : Preliminary studies suggest efficacy against certain viral strains, indicating potential for therapeutic applications in infectious diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | 0.79 | Contains an ethyl group; used in neurological studies |
| 4-(Trifluoromethyl)picolinimidamide hydrochloride | 0.76 | Features trifluoromethyl group; enhanced lipophilicity |
| Picolinimidamide hydrochloride | 0.80 | Lacks fluorine; serves as a baseline for comparison |
This table highlights how the fluorine substitution in 5-FPI enhances its reactivity and biological activity compared to non-fluorinated analogs.
Case Studies and Research Findings
-
MDM2-p53 Interaction Study :
- A study published in Nature Reviews Cancer explored the role of 5-FPI as an MDM2 antagonist. It demonstrated that inhibiting MDM2 can activate p53 pathways, leading to tumor suppression.
-
Antiviral Research :
- Research published in Antiviral Research indicated that 5-FPI could serve as a broad-spectrum antiviral agent targeting the ubiquitin-proteasome system. This study showed promising results against influenza A and Hepatitis C viruses.
-
Cytotoxicity Studies :
- Investigations into the cytotoxic effects of 5-FPI on various cancer cell lines have shown significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
